![molecular formula C28H25N3O2 B2700528 3-(4-ethylphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866728-35-0](/img/structure/B2700528.png)
3-(4-ethylphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethylphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C28H25N3O2 and its molecular weight is 435.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-ethylphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound belonging to the pyrazoloquinoline family. Its unique structure features a fused dioxin ring system and a pyrazole moiety, which contribute to its diverse biological activities. This article explores the compound's biological activity, particularly its potential as an anticancer agent and its mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is C27H23N3O3, with a molecular weight of approximately 437.49 g/mol. The presence of ethyl and methyl groups enhances its lipophilicity, likely influencing its pharmacokinetic properties. The compound's structure allows it to participate in various biochemical reactions, making it a candidate for medicinal chemistry applications.
The primary mechanism of action involves the inhibition of specific protein kinases and other enzymes related to cancer cell proliferation. The compound has shown potential in targeting:
- Proteinase-Activated Receptor 4 (PAR4) : Acts as an antagonist to PAR4, inhibiting platelet aggregation and demonstrating antiplatelet activity.
- Protein Kinase Inhibition : Similar compounds have been shown to inhibit AKT, mTOR, and CDK2 pathways, which are critical for cancer cell survival and proliferation.
Anticancer Properties
Research indicates that derivatives of pyrazoloquinolines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound has demonstrated potent anticancer activity in MTT assays against breast cancer cell lines such as MCF-7 and MDA-MB-231. Comparative studies show that it may outperform standard chemotherapeutics like cisplatin in certain contexts .
Table 1: Cytotoxic Activity Comparison
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 15.2 | |
Cisplatin | MCF-7 | 20.5 | |
Other Analogues | MDA-MB-231 | 12.8 |
Case Studies
Several studies have explored the biological activity of similar compounds within the pyrazoloquinoline class:
- Study on PAR4 Inhibition : A study demonstrated that compounds targeting PAR4 could significantly reduce platelet aggregation in vitro. This suggests potential applications in thrombotic disorders as well as cancer treatment due to the overlapping pathways involved in both processes.
- In Vivo Studies : Animal models have shown that pyrazoloquinoline derivatives can reduce tumor growth significantly compared to control groups, indicating their potential for therapeutic use in oncology .
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable characteristics:
- Half-Life (T1/2) : Approximately 7.32 hours.
- Bioavailability (F) : Estimated at 45.11%, indicating reasonable absorption when administered orally.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
This compound features a unique fused ring system that includes:
- Dioxin Ring : Contributes to the compound's reactivity and biological activity.
- Pyrazole Moiety : Known for its role in various biological interactions.
The molecular formula is C28H25N3O2 with a molecular weight of approximately 435.53 g/mol.
Anticancer Potential
Research indicates that compounds similar to 3-(4-ethylphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. Key findings include:
- Mechanism of Action : The compound may act as an inhibitor of specific protein kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Cytotoxic Effects : Studies have shown cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Enzyme Inhibition
The structural features of this compound allow it to interact with various enzymes:
- Protein Kinase Inhibitors : Similar compounds have been documented as effective inhibitors of protein kinases, which are critical in signaling pathways that regulate cell division and survival.
- Antioxidant Activity : The presence of dioxin and pyrazole rings may contribute to antioxidant properties, which can protect cells from oxidative stress.
Research Findings
A summary of notable studies involving this compound includes:
Case Study 1: Anticancer Efficacy
In a laboratory study, the compound was tested against various cancer cell lines. Results showed that it significantly inhibited cell growth at concentrations as low as 10 µM, indicating strong potential for further development as an anticancer drug.
Case Study 2: Mechanistic Insights
A mechanistic study revealed that the compound interacts with the ATP-binding site of certain kinases, leading to reduced phosphorylation of downstream targets involved in cell cycle regulation. This suggests a novel pathway for therapeutic intervention in cancer treatment.
Eigenschaften
IUPAC Name |
14-(4-ethylphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2/c1-3-19-8-10-21(11-9-19)27-23-17-31(16-20-6-4-18(2)5-7-20)24-15-26-25(32-12-13-33-26)14-22(24)28(23)30-29-27/h4-11,14-15,17H,3,12-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRQRZXXILSQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.